molecular formula C12H16FNO2 B2893292 Tert-butyl 2-amino-2-(4-fluorophenyl)acetate CAS No. 1393687-30-3

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate

Cat. No.: B2893292
CAS No.: 1393687-30-3
M. Wt: 225.263
InChI Key: MRFBMIHHIQLHLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate: is an organic compound with the molecular formula C12H16FNO2 It is a derivative of phenylalanine, where the amino group is substituted with a tert-butyl ester and a fluorine atom is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(4-fluorophenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and tert-butyl glycinate.

    Formation of Schiff Base: The aldehyde group of 4-fluorobenzaldehyde reacts with the amino group of tert-butyl glycinate to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-2-(4-fluorophenyl)acetate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of various pharmaceuticals.

Biology:

  • Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and specificity to these targets, potentially leading to inhibition or modulation of their activity. The tert-butyl ester group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-2-(4-chlorophenyl)acetate
  • Tert-butyl 2-amino-2-(4-bromophenyl)acetate
  • Tert-butyl 2-amino-2-(4-methylphenyl)acetate

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in tert-butyl 2-amino-2-(4-fluorophenyl)acetate can result in different electronic and steric effects compared to chlorine or bromine, potentially leading to variations in reactivity and binding affinity.
  • Methyl Group: The methyl group in tert-butyl 2-amino-2-(4-methylphenyl)acetate can influence the compound’s hydrophobicity and steric interactions, affecting its overall properties and applications.

This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFBMIHHIQLHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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